molecular formula C18H24N2O3S3 B2924512 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797308-44-1

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone

Cat. No. B2924512
CAS RN: 1797308-44-1
M. Wt: 412.58
InChI Key: HBJUTLIGVRLIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BTT-3033 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Electrochemical Synthesis

Amani and Nematollahi (2012) discussed the electrochemical syntheses of new arylthiobenzazoles, specifically focusing on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole. This process leads to the disubstitution of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, highlighting a method for synthesizing compounds related to 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone (Amani & Nematollahi, 2012).

Molecular Docking in Cancer Research

Shirani et al. (2021) explored the synthesis of benzothiazolopyridine compounds, conducting molecular docking studies on estrogen and progesterone receptors, which are vital targets in breast cancer. This research indicates the potential of benzothiazol derivatives in cancer research and treatment (Shirani et al., 2021).

Oxidative Aminocarbonylation

Veltri et al. (2016) studied the reactivity of certain benzo[d]imidazoles under oxidative aminocarbonylation conditions, revealing insights into the synthesis of functionalized benzimidazothiazoles. This research is crucial for understanding the chemical properties and potential applications of compounds like 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone (Veltri et al., 2016).

Spectroscopic and Structural Analysis

Inkaya (2018) performed a thorough spectroscopic and structural analysis of a benzo[d]thiazole derivative, offering insights into the molecular geometry, vibrational modes, and other physical properties. Such analyses are essential for the development and application of similar compounds (Inkaya, 2018).

Antimicrobial Studies

Khalid et al. (2016) investigated the synthesis and antimicrobial properties of N-substituted derivatives of benzothiazole compounds. This research highlights the potential use of such compounds in developing new antimicrobial agents (Khalid et al., 2016).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S3/c1-13(2)12-26(22,23)14-7-9-20(10-8-14)17(21)11-24-18-19-15-5-3-4-6-16(15)25-18/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJUTLIGVRLIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone

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